Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKDBPNQMRGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridines. These compounds have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine. .
Mode of Action
It’s known that 1h-pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to purine bases
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting TRKs, the compound can reduce the proliferation of cancer cells, such as those in colorectal cancer and non-small cell lung cancer. Additionally, it affects the PI3K/Akt and Ras/Erk pathways, which are crucial for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of TRKs, preventing ATP from accessing the site and thus inhibiting kinase activity. This inhibition leads to a decrease in phosphorylation events that are essential for the activation of downstream signaling pathways. The compound also influences gene expression by modulating transcription factors involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 isoforms play a crucial role in its metabolism. The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function. Additionally, the compound may be directed to specific compartments or organelles through targeting signals.
Biological Activity
Methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS No. 1363380-66-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
This compound is characterized by its molecular formula and a molecular weight of 256.06 g/mol. It features a pyrazolo-pyridine scaffold, which is known for its biological relevance.
Synthesis
The synthesis of this compound often involves the use of key intermediates and mild reaction conditions, making it an attractive candidate for pharmaceutical development. A notable method includes using sodium nitrite under acidic conditions to yield high purity and yield of the desired compound .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[4,3-b]pyridine derivatives, including this compound. Studies indicate that compounds in this class can inhibit tumor growth and induce apoptosis in various cancer cell lines:
- In vitro Studies : this compound has been shown to exhibit significant antiproliferative activity against several cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound enhances caspase-3 activity, indicating its role in promoting apoptosis at concentrations as low as 1.0 μM .
- In vivo Studies : In animal models, this compound demonstrated the ability to inhibit tumor growth without systemic toxicity, suggesting a favorable safety profile for further development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Microtubule Destabilization : Similar compounds have been reported to act as microtubule-destabilizing agents, which is crucial in cancer therapy as it disrupts cell division and promotes apoptosis .
- Kinase Inhibition : The compound acts as a key intermediate in the synthesis of kinase inhibitors, which are vital in targeting specific pathways involved in cancer progression .
Comparative Biological Activity
To illustrate the biological efficacy of this compound compared to other compounds within its class, the following table summarizes the antiproliferative activities observed in various studies:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 | Apoptosis induction |
| Pazopanib | Various | ~10 | VEGF receptor inhibition |
| Ruxolitinib | Various | ~5 | JAK2 inhibition |
| Crizotinib | Lung cancer | ~5 | ALK inhibition |
Case Study: Anticancer Efficacy
A study evaluating the efficacy of this compound on MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis. Furthermore, it was noted that at concentrations around 10 μM, there was a marked increase in caspase activity (1.33–1.57 times), confirming its potential as an effective anticancer agent .
Case Study: In Vivo Tumor Growth Inhibition
In an orthotopic breast cancer mouse model, administration of this compound resulted in significant tumor size reduction without affecting normal tissue proliferation or inducing systemic toxicity. This suggests that the compound selectively targets cancerous cells while sparing healthy ones .
Scientific Research Applications
Pharmaceutical Intermediates
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly relevant in the development of kinase inhibitors, which are crucial for treating cancers and other diseases characterized by abnormal cell signaling pathways.
Case Study: Kinase Inhibitors
Research has shown that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit potent inhibitory activity against several kinases. For instance, a study highlighted the synthesis of 6-bromo-substituted pyrazoles that demonstrated significant activity against specific cancer cell lines, showcasing their potential as anti-cancer agents .
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Sodium Nitrite | Mild Acidic Medium | >90% |
| 2 | Intermediate Compound V | Reaction with Methyl Ester | High |
This efficient synthesis pathway allows for the production of large quantities of the compound for further research and application in drug development.
Therapeutic Potential
The therapeutic applications of this compound are primarily linked to its role in developing new drugs targeting various diseases.
Potential Therapeutic Uses
- Cancer Treatment : As mentioned earlier, compounds derived from this pyrazole framework have shown promise as kinase inhibitors in cancer therapy.
- Neurological Disorders : Some studies suggest that pyrazole derivatives may also have neuroprotective effects, indicating potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Key Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| Methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate* | — | C₈H₆BrN₃O₂ | 256.06 | ~1.5 | ~67.87 |
| Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 1234616-05-7 | C₉H₈BrN₃O₂ | 270.08 | 1.897 | 67.87 |
| 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 1227628-78-5 | C₇H₆BrN₃ | 212.05 | — | — |
| Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 1956319-09-7 | C₁₀H₉BrN₂O₂ | 277.10 | — | — |
Research Findings and Trends
- Reactivity : The bromine atom at the 6-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group facilitates hydrolysis to carboxylic acids for further derivatization .
- Biological Activity : Pyrazolo[4,3-b]pyridine derivatives exhibit kinase inhibitory activity, with ester groups influencing bioavailability and target binding .
- Structural Insights : Methyl/ethyl esters balance lipophilicity and solubility, making them versatile intermediates in drug discovery .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, and how is purity optimized?
- The synthesis typically involves bromination of the pyrazolo-pyridine core, followed by esterification. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Esterification is performed via coupling reactions with methyl chloroformate in the presence of a base like triethylamine. Purity optimization (≥97%) often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Key techniques include:
- NMR spectroscopy : , , and NMR (if applicable) to confirm substitution patterns and ester group integrity.
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peak at m/z 285.99 for CHBrNO) .
- Elemental analysis : To validate purity and stoichiometry .
Q. What are the stability considerations for this compound under different storage conditions?
- The compound is light-sensitive and hygroscopic. Long-term stability is achieved by storing under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., hydrolysis of the ester group) can be monitored via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s regioselectivity during synthesis?
- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive proof of bromine placement at the 6-position and ester orientation. For example, interatomic distances (C-Br ~1.89 Å) and torsion angles confirm the absence of positional isomers . Discrepancies in reported melting points (e.g., 72–79°C vs. 81°C) may arise from polymorphism, resolvable via differential scanning calorimetry (DSC) .
Q. What strategies are employed to enhance the compound’s bioactivity in kinase inhibition studies?
- Structural modifications focus on the pyrazolo-pyridine core’s hydrogen-bonding capacity. Introducing electron-withdrawing groups (e.g., -CF) at the 4-position improves ATP-binding affinity in kinases. In vitro assays (e.g., IC measurements against mTOR/p70S6K) guide optimization, with SAR studies showing that bromine at the 6-position is critical for autophagy induction in cancer cell lines .
Q. How can contradictory data on synthetic yields be addressed methodologically?
- Yield variations (e.g., 47–50% in similar esters) often stem from reaction scale or purification efficiency. Design of Experiments (DoE) approaches optimize parameters like temperature (e.g., 0°C vs. room temperature for bromination) and catalyst loading. Parallel synthesis with automated liquid handlers reduces human error, while HPLC-MS tracking identifies side products (e.g., di-brominated byproducts) .
Q. What role does the bromine substituent play in mediating cross-coupling reactions for derivatization?
- The 6-bromo group enables Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh)/KCO in toluene/ethanol. Regioselectivity is confirmed via - NOESY, where coupling partners (e.g., 4-cyanophenyl) show proximity to the pyridine nitrogen. Competing Ullmann-type couplings are suppressed using CuI/1,10-phenanthroline .
Methodological Notes
- Crystallography : Use SHELXL for high-resolution refinement; twinning parameters (BASF) may be required for distorted crystals .
- SAR Studies : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities .
- Analytical Validation : Cross-validate NMR assignments with - HMBC to resolve overlapping signals in the pyrazolo-pyridine region .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
